Propargyl-PEG3-triethoxysilane
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Overview
Description
Propargyl-PEG3-triethoxysilane is a compound that consists of a triethoxysilane moiety and an alkyne group. It is commonly used for surface modifications and can participate in Click Chemistry reactions with azide-bearing compounds or biomolecules, with copper as a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-PEG3-triethoxysilane is synthesized by reacting propargyl alcohol with polyethylene glycol (PEG) and triethoxysilane. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of triethoxysilane .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry Reactions: The alkyne group in Propargyl-PEG3-triethoxysilane can undergo Click Chemistry reactions with azide-bearing compounds, forming stable triazole linkages
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.
Water or Moisture: Required for the hydrolysis of the triethoxysilane moiety.
Major Products:
Triazole Derivatives: Formed from Click Chemistry reactions.
Siloxane Networks: Formed from the hydrolysis and condensation of the triethoxysilane moiety.
Scientific Research Applications
Propargyl-PEG3-triethoxysilane has a wide range of applications in scientific research:
Surface Modification: Used to modify surfaces of materials to introduce functional groups for further chemical reactions
Drug Delivery: Employed in the development of drug delivery systems due to its ability to form stable linkages with biomolecules.
Bioconjugation: Used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Nanotechnology: Applied in the synthesis of nanoparticles and nanostructures for various applications.
Mechanism of Action
The mechanism of action of Propargyl-PEG3-triethoxysilane involves its ability to undergo Click Chemistry reactions and hydrolysis. The alkyne group reacts with azide-bearing compounds to form stable triazole linkages, while the triethoxysilane moiety hydrolyzes to form silanol groups that can condense into siloxane bonds .
Comparison with Similar Compounds
Propargyl-PEG4-triethoxysilane: Similar structure but with an additional ethylene glycol unit.
3-Aminopropyltriethoxysilane: Contains an amino group instead of an alkyne group
Uniqueness: Propargyl-PEG3-triethoxysilane is unique due to its combination of a triethoxysilane moiety and an alkyne group, allowing it to participate in both surface modification and Click Chemistry reactions .
Properties
IUPAC Name |
3-[2-(2-prop-2-ynoxyethoxy)ethoxy]-N-(3-triethoxysilylpropyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO7Si/c1-5-12-22-14-16-24-17-15-23-13-10-19(21)20-11-9-18-28(25-6-2,26-7-3)27-8-4/h1H,6-18H2,2-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWLXNJRZLPPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCC#C)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO7Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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